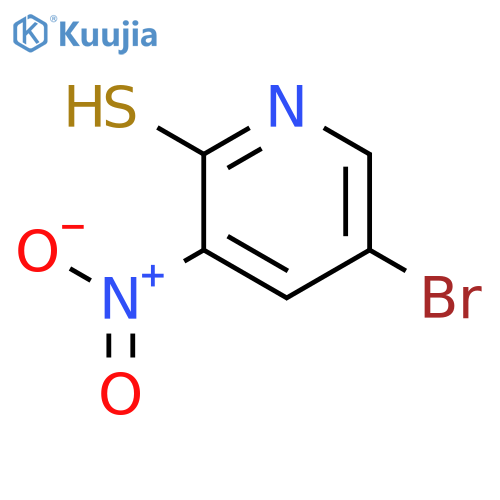

Cas no 886372-86-7 (5-Bromo-3-nitropyridine-2-thiol)

886372-86-7 structure

商品名:5-Bromo-3-nitropyridine-2-thiol

CAS番号:886372-86-7

MF:C5H3BrN2O2S

メガワット:235.058518648148

MDL:MFCD07375012

CID:856473

PubChem ID:46738899

5-Bromo-3-nitropyridine-2-thiol 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-nitropyridine-2-thiol

- 5-bromo-3-nitro-1H-pyridine-2-thione

- C5H3BrN2O2S

- MFCD07375012

- 5-Bromo-3-nitropyridine-2(1H)-thione

- BS-23345

- EN300-1898367

- A861634

- DTXSID40674547

- 886372-86-7

- AB40943

- CS-0211956

- 5-BROMO-3-NITRO-PYRIDINE-2-THIOL

- AKOS010478781

-

- MDL: MFCD07375012

- インチ: InChI=1S/C5H3BrN2O2S/c6-3-1-4(8(9)10)5(11)7-2-3/h1-2H,(H,7,11)

- InChIKey: YINMWDRWADCKEZ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1[N+](=O)[O-])S)Br

計算された属性

- せいみつぶんしりょう: 233.91000

- どういたいしつりょう: 233.90986g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 97.51000

- LogP: 2.56420

5-Bromo-3-nitropyridine-2-thiol セキュリティ情報

5-Bromo-3-nitropyridine-2-thiol 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-3-nitropyridine-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282626-1g |

5-Bromo-3-nitropyridine-2-thiol |

886372-86-7 | 96% | 1g |

¥3600.00 | 2024-04-26 | |

| Enamine | EN300-1898367-0.25g |

5-bromo-3-nitropyridine-2-thiol |

886372-86-7 | 0.25g |

$354.0 | 2023-09-18 | ||

| Enamine | EN300-1898367-0.5g |

5-bromo-3-nitropyridine-2-thiol |

886372-86-7 | 0.5g |

$370.0 | 2023-09-18 | ||

| Chemenu | CM124370-1g |

5-bromo-3-nitropyridine-2-thiol |

886372-86-7 | 95% | 1g |

$297 | 2023-02-18 | |

| Enamine | EN300-1898367-5.0g |

5-bromo-3-nitropyridine-2-thiol |

886372-86-7 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1898367-10g |

5-bromo-3-nitropyridine-2-thiol |

886372-86-7 | 10g |

$1654.0 | 2023-09-18 | ||

| abcr | AB274293-1g |

5-Bromo-3-nitropyridine-2-thiol, 96%; . |

886372-86-7 | 96% | 1g |

€637.00 | 2025-02-16 | |

| abcr | AB274293-250mg |

5-Bromo-3-nitropyridine-2-thiol, 96%; . |

886372-86-7 | 96% | 250mg |

€297.00 | 2025-02-16 | |

| Ambeed | A731753-1g |

5-Bromo-3-nitropyridine-2-thiol |

886372-86-7 | 96% | 1g |

$497.0 | 2024-04-16 | |

| A2B Chem LLC | AB68951-250mg |

5-Bromo-3-nitropyridine-2-thiol |

886372-86-7 | 96% | 250mg |

$176.00 | 2024-04-19 |

5-Bromo-3-nitropyridine-2-thiol 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

886372-86-7 (5-Bromo-3-nitropyridine-2-thiol) 関連製品

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 249916-07-2(Borreriagenin)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886372-86-7)5-Bromo-3-nitropyridine-2-thiol

清らかである:99%

はかる:1g

価格 ($):447.0